molecular formula C23H27NO4 B1597830 (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959573-17-2

(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1597830
CAS RN: 959573-17-2
M. Wt: 381.5 g/mol
InChI Key: MAYULIBGOWTDOJ-XLIONFOSSA-N
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Description

(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Properties

A study by Bischof et al. (2013) outlines the synthesis and spectroscopic properties of functionalized ruthenium(II) polypyridyl complexes. These complexes serve as versatile building blocks for the development of Carbon Monoxide Releasing Molecules (CORMs) conjugated to Peptide Nucleic Acids (PNAs) for biosensing and biomedical applications. The ability to attach such complexes to PNAs without losing the inherent properties of the parent compound highlights a significant application in targeted drug delivery and molecular diagnostics (Bischof et al., 2013).

Inhibitory Effects on Tyrosinase

Kwong et al. (2017) synthesized a series of biphenyl ester derivatives, demonstrating significant anti-tyrosinase activities. These derivatives, related structurally to "(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid," show potential for pharmaceutical uses in treatments targeting conditions related to the enzyme tyrosinase, such as certain skin disorders (Kwong et al., 2017).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) discussed the discovery and synthesis of potent inhibitors of influenza neuraminidase containing pyrrolidine cores. The synthesis involved the use of core structures similar to "(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid" for the development of antiviral agents against influenza, showcasing the compound's relevance in the synthesis of therapeutics targeting viral enzymes (Wang et al., 2001).

Material Science Applications

Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, illustrating the compound's utility in the creation of new polyamide materials with high thermal stability and solubility in polar solvents. This study indicates the potential of using such chemical structures in the development of high-performance polymers for various industrial applications (Hsiao et al., 2000).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-17(14-20(24)21(25)26)13-16-9-11-19(12-10-16)18-7-5-4-6-8-18/h4-12,17,20H,13-15H2,1-3H3,(H,25,26)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYULIBGOWTDOJ-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376062
Record name (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959573-17-2
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-([1,1′-biphenyl]-4-ylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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